molecular formula C11H12ClNO B7806186 (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide

(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide

Cat. No.: B7806186
M. Wt: 209.67 g/mol
InChI Key: CVKVSIGUIAIDTR-VMPITWQZSA-N
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Description

(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide: is an organic compound that belongs to the class of cinnamamides It is characterized by the presence of a dimethylamino group and a chlorine atom attached to the cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide typically begins with 4-chlorocinnamic acid and dimethylamine.

    Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of 4-chlorocinnamic acid and the amine group of dimethylamine. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Industrial Production Methods: Industrially, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis, to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce 4-chlorocinnamic acid and dimethylamine.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted cinnamamides can be formed.

    Oxidation Products: Oxidized derivatives of the cinnamamide backbone.

    Hydrolysis Products: 4-chlorocinnamic acid and dimethylamine.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of amide bonds.

Biology and Medicine:

    Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

    Drug Development: It serves as a lead compound in the development of new drugs with potential therapeutic applications.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties.

    Agriculture: It may be explored for its potential use in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Receptor Binding: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide may interact with specific receptors or enzymes in biological systems, modulating their activity.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    N,N-Dimethylcinnamamide: Similar structure but lacks the chlorine atom.

    4-Chlorocinnamamide: Similar structure but lacks the dimethylamino group.

    N,N-Dimethyl-4-methylcinnamamide: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness:

    Chlorine Substitution: The presence of the chlorine atom in (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide imparts unique chemical properties, such as increased reactivity in substitution reactions.

    Dimethylamino Group: The dimethylamino group enhances the compound’s solubility and ability to interact with biological targets.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVSIGUIAIDTR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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